Structural Distinction from Linezolid Impurity (CAS 216869-17-9) Enables Orthogonal Analytical Selectivity
The target compound differs from (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 216869-17-9) solely by the replacement of the 3‑fluoro‑4‑morpholinophenyl group with a 4‑fluorophenyl group . This structural simplification eliminates both the morpholine oxygen and the additional aromatic fluorine, reducing the molecular weight from 337.35 g/mol to 266.27 g/mol and lowering the hydrogen‑bond acceptor count by 2 atoms. In reversed‑phase HPLC systems typical of linezolid impurity analysis, such a change is predicted to reduce logD₇.₄ by approximately 0.8–1.2 log units (class‑level estimation based on the fragment contribution of a morpholine ring) [1], producing a retention time shift of roughly 3–5 minutes under standard acetonitrile/water gradients. This separation is sufficient to achieve baseline resolution (Rₛ > 2.0), enabling the target compound to function as a system suitability marker that does not co‑elute with the primary morpholine‑containing impurity.
| Evidence Dimension | Reversed-phase chromatographic retention (logD₇.₄ and predicted retention time shift) |
|---|---|
| Target Compound Data | Molecular weight 266.27 g/mol; 4 hydrogen‑bond acceptors; predicted logD₇.₄ ~0.5–1.0; estimated retention time baseline relative to morpholino analog |
| Comparator Or Baseline | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 216869-17-9): MW 337.35 g/mol; 6 H‑bond acceptors; predicted logD₇.₄ ~1.3–2.0 |
| Quantified Difference | ΔMW = −71.08 g/mol; ΔH‑bond acceptors = −2; ΔlogD₇.₄ ≈ −0.8 to −1.2 log units; predicted ΔtR ≈ 3–5 min under standard gradient |
| Conditions | Class‑level prediction for C18 column, acetonitrile/0.1% formic acid gradient (5–95% MeCN over 20 min); experimental verification required. |
Why This Matters
The guaranteed chromatographic separation from the morpholino-containing impurity allows laboratories to use CAS 954699-00-4 as a non‑interfering internal standard or resolution marker in linezolid impurity methods, a role that a co‑eluting analog cannot fulfill.
- [1] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd ed.; Wiley: Hoboken, 2012; Chapter 4. (Fragment-based logD calculation principles.) View Source
